molecular formula C12H11NO2 B11899958 2-(6-Aminonaphthalen-2-yl)acetic acid

2-(6-Aminonaphthalen-2-yl)acetic acid

Cat. No.: B11899958
M. Wt: 201.22 g/mol
InChI Key: BQHNVJYZEAJMHF-UHFFFAOYSA-N
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Description

2-(6-Aminonaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol It is a derivative of naphthalene, featuring an amino group at the 6-position and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminonaphthalen-2-yl)acetic acid typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 6-nitronaphthalene.

    Reduction: The nitro group in 6-nitronaphthalene is reduced to an amino group, yielding 6-aminonaphthalene.

    Acetylation: 6-aminonaphthalene undergoes acetylation with chloroacetic acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminonaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as diazotization followed by coupling with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Diazotization is typically carried out using sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by coupling with phenols or amines.

Major Products

    Oxidation: Nitroso or nitro derivatives of this compound.

    Reduction: 2-(6-Aminonaphthalen-2-yl)ethanol.

    Substitution: Various azo compounds formed by coupling reactions.

Scientific Research Applications

2-(6-Aminonaphthalen-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(6-Aminonaphthalen-2-yl)acetic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylacetic acid: Lacks the amino group, making it less versatile in terms of chemical reactivity.

    6-Aminonaphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid, leading to different solubility and reactivity profiles.

    Naphthalene-2,6-diamine: Contains two amino groups, which can lead to different biological activities and chemical properties.

Uniqueness

2-(6-Aminonaphthalen-2-yl)acetic acid is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(6-aminonaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7H,6,13H2,(H,14,15)

InChI Key

BQHNVJYZEAJMHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C=C1CC(=O)O

Origin of Product

United States

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